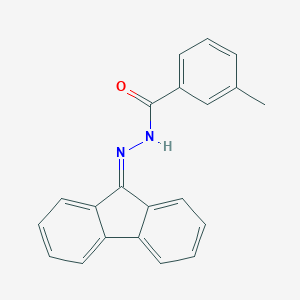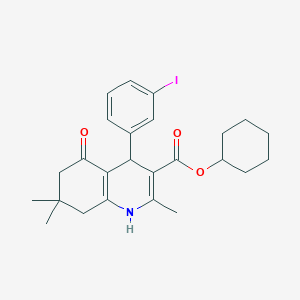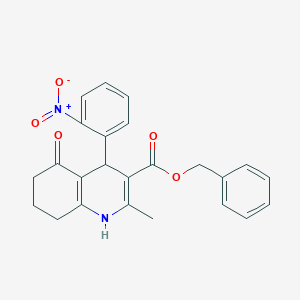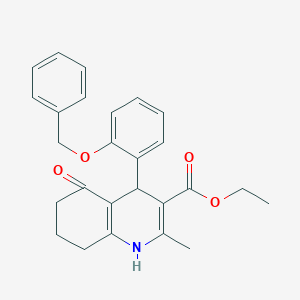![molecular formula C15H9N3O6 B393826 5-NITRO-2-[(2-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B393826.png)
5-NITRO-2-[(2-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-NITRO-2-[(2-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-2-[(2-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the nitration of an appropriate precursor. The nitration process is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitro group is introduced into the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing various parameters such as temperature, reaction time, and the ratio of reactants. The process is often scaled up using continuous flow reactors to ensure consistent product quality and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-2-[(2-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be further oxidized to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of various oxidation products depending on the oxidizing agent used.
Scientific Research Applications
5-NITRO-2-[(2-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-NITRO-2-[(2-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-2-acetylaminobenzimidazole
- 2-acetylaminobenzimidazole
- 5-nitro-2-acetylaminobenzimidazole
Uniqueness
5-NITRO-2-[(2-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, including the presence of two nitro groups and an isoindole ring. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H9N3O6 |
|---|---|
Molecular Weight |
327.25g/mol |
IUPAC Name |
5-nitro-2-[(2-nitrophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9N3O6/c19-14-11-6-5-10(17(21)22)7-12(11)15(20)16(14)8-9-3-1-2-4-13(9)18(23)24/h1-7H,8H2 |
InChI Key |
QMWWPICQIUVYIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B393743.png)

![METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B393745.png)
![3-(2,2-Dimethylpropanoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.0~2,14~.0~4,13~.0~5,10~]nonadeca-5,7,9,11-tetraen-15-one](/img/structure/B393746.png)




![Ethyl 2-amino-4-(5-bromo-2-thienyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393755.png)

![2-[(3,5-dimethylbenzyl)sulfanyl]-N'-[1-(4-ethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B393759.png)
![N'-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]nicotinohydrazide](/img/structure/B393762.png)

![2-[(3,5-dimethylbenzyl)sulfanyl]-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B393766.png)
